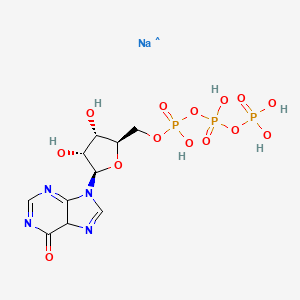
CID 156595310
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine-5-triphosphoric acid sodium salt: is a nucleoside triphosphate that functions as an alternative substrate for ATPases and GTPases . It is a derivative of inosine, a purine nucleoside, and is involved in various biochemical processes. The compound is known for its role in energy metabolism and signal transduction pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Inosine-5-triphosphoric acid sodium salt can be synthesized through the phosphorylation of inosine. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: Industrial production of inosine-5-triphosphoric acid sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the product through crystallization and filtration techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Inosine-5-triphosphoric acid sodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to inosine monophosphate (IMP) and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions where the triphosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral pH.
Substitution: Requires the presence of nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Inosine monophosphate (IMP) and inorganic phosphate.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Inosine-5-triphosphoric acid sodium salt is used as a substrate in enzymatic studies to investigate the specificity and kinetics of nucleoside-5-triphosphatase and ATPase .
Biology: The compound is employed in studies related to nucleotide metabolism and signal transduction pathways. It is also used to explore the effects of deamination of ATP and GTP by various enzymes .
Medicine: Inosine-5-triphosphoric acid sodium salt has potential therapeutic applications due to its role in energy metabolism and signal transduction. It is being investigated for its neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities .
Industry: The compound is utilized in biochemical assays and as a reagent in the synthesis of other nucleotides and nucleoside analogs .
Mécanisme D'action
Inosine-5-triphosphoric acid sodium salt exerts its effects by acting as a substrate for ATPases and GTPases. It can replace ATP and GTP in various biochemical reactions, influencing energy metabolism and signal transduction pathways . The compound interacts with molecular targets such as nucleoside transporters and G-protein coupled receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Adenosine-5-triphosphate (ATP): A primary energy carrier in cells.
Guanosine-5-triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine-5-triphosphate (CTP): Plays a role in lipid metabolism and RNA synthesis.
Uniqueness: Inosine-5-triphosphoric acid sodium salt is unique due to its ability to act as an alternative substrate for both ATPases and GTPases, making it a versatile tool in biochemical research. Its role in modulating various biochemical pathways and potential therapeutic applications further distinguishes it from other nucleoside triphosphates .
Propriétés
Formule moléculaire |
C10H15N4NaO14P3 |
|---|---|
Poids moléculaire |
531.16 g/mol |
InChI |
InChI=1S/C10H15N4O14P3.Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H2,18,19,20);/t4-,5?,6-,7-,10-;/m1./s1 |
Clé InChI |
XWBZWHPQFRMNGQ-YQWOUVSTSA-N |
SMILES isomérique |
C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na] |
SMILES canonique |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12327156.png)
![Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12327160.png)
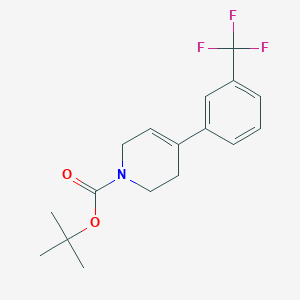
![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
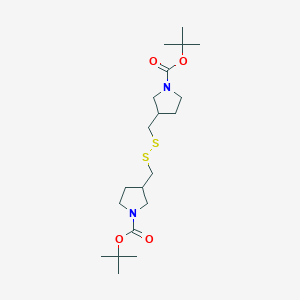
![[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B12327210.png)

![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)

![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
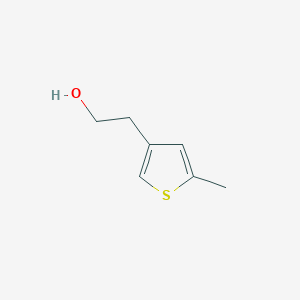
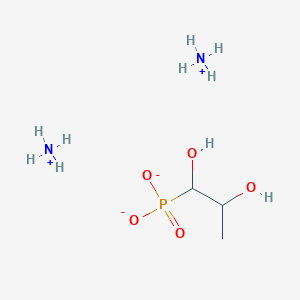
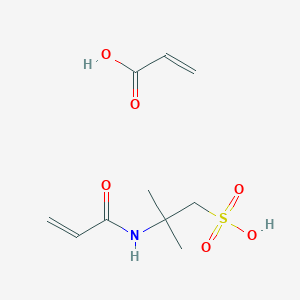
![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
